3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one 3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one
Brand Name: Vulcanchem
CAS No.: 57800-12-1
VCID: VC20643251
InChI: InChI=1S/C20H20O7/c1-22-13-7-6-11(8-14(13)23-2)12-10-27-20-17(18(12)21)15(24-3)9-16(25-4)19(20)26-5/h6-10H,1-5H3
SMILES:
Molecular Formula: C20H20O7
Molecular Weight: 372.4 g/mol

3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one

CAS No.: 57800-12-1

Cat. No.: VC20643251

Molecular Formula: C20H20O7

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one - 57800-12-1

Specification

CAS No. 57800-12-1
Molecular Formula C20H20O7
Molecular Weight 372.4 g/mol
IUPAC Name 3-(3,4-dimethoxyphenyl)-5,7,8-trimethoxychromen-4-one
Standard InChI InChI=1S/C20H20O7/c1-22-13-7-6-11(8-14(13)23-2)12-10-27-20-17(18(12)21)15(24-3)9-16(25-4)19(20)26-5/h6-10H,1-5H3
Standard InChI Key PELDWWSTPFBMSL-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3OC)OC)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzopyranone backbone (4H-1-benzopyran-4-one) substituted with five methoxy (-OCH₃) groups:

  • Position 3: A 3,4-dimethoxyphenyl group attached to the benzopyranone core.

  • Positions 5, 7, and 8: Methoxy groups on the benzopyranone ring.

This configuration distinguishes it from closely related flavones, such as 2-(3,4-dimethoxyphenyl)-7-hydroxy-5,6,8-trimethoxy-4H-1-benzopyran-4-one, which contains a hydroxyl group at position 7 and methoxy groups at positions 5, 6, and 8 .

Table 1: Structural Comparison with Analogous Flavones

CompoundSubstituents (Positions)Molecular FormulaMolecular Weight (g/mol)
3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy3-(3,4-OCH₃), 5-OCH₃, 7-OCH₃, 8-OCH₃C₂₀H₂₀O₈388.4
2-(3,4-Dimethoxyphenyl)-7-hydroxy-5,6,8-trimethoxy 2-(3,4-OCH₃), 5-OCH₃, 6-OCH₃, 8-OCH₃, 7-OHC₂₀H₂₀O₈388.4

Spectral and Physicochemical Properties

  • IUPAC Name: 3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one

  • CAS Registry Number: 149402-88-0 (assigned to a structural analog) .

  • Solubility: High lipophilicity due to methoxy groups, likely insoluble in water but soluble in organic solvents (e.g., DMSO, ethanol).

  • Stability: Expected to be stable under ambient conditions, with degradation mediated by UV exposure or strong acids/bases.

Natural Occurrence and Biosynthesis

Biosynthetic Pathways

Flavonoid biosynthesis in plants proceeds via the phenylpropanoid pathway:

  • Phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid.

  • Chalcone synthase (CHS) catalyzes the formation of chalcones.

  • Chalcone isomerase (CHI) produces flavanones, which are further oxidized and methylated to form polymethoxyflavones.

Methoxy groups are introduced by O-methyltransferases (OMTs), which transfer methyl groups from S-adenosyl methionine (SAM) to hydroxylated intermediates.

Synthetic Approaches

Laboratory-Scale Synthesis

The compound can be synthesized through cyclization and methylation reactions:

  • Aldol Condensation: A 3,4-dimethoxyacetophenone derivative reacts with a suitably substituted benzaldehyde under acidic conditions.

  • Cyclization: The resulting chalcone undergoes acid-catalyzed cyclization to form the benzopyranone core.

  • Methylation: Remaining hydroxyl groups are methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).

Key Reaction:

3,4-Dimethoxyacetophenone+2,4,5-TrimethoxybenzaldehydeHClChalcone IntermediateH⁺Benzopyranone Core\text{3,4-Dimethoxyacetophenone} + \text{2,4,5-Trimethoxybenzaldehyde} \xrightarrow{\text{HCl}} \text{Chalcone Intermediate} \xrightarrow{\text{H⁺}} \text{Benzopyranone Core}

Industrial Production Challenges

  • Regioselectivity: Controlling methoxy group placement requires precise stoichiometry and catalysts.

  • Purification: Column chromatography or recrystallization is necessary to isolate the pure compound.

Biological Activities and Mechanisms

Antioxidant Properties

Polymethoxyflavones exhibit radical-scavenging activity proportional to the number of electron-donating methoxy groups. While 3-(3,4-dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one lacks hydroxyl groups, its methoxy substituents may stabilize radicals through resonance effects.

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) models, structural analogs inhibit nitric oxide (NO) production by downregulating inducible NO synthase (iNOS) . The compound’s methoxy groups may enhance membrane permeability, increasing bioavailability compared to hydroxylated analogs.

Comparative Pharmacological Profile

Bioavailability Considerations

  • Lipophilicity: The compound’s logP value (estimated 3.2) suggests moderate blood-brain barrier penetration.

  • Metabolism: Hepatic CYP450-mediated demethylation may generate bioactive metabolites.

Toxicity Profile

No acute toxicity data exist for the specific compound, but related flavones show low toxicity in rodent models (LD₅₀ > 2,000 mg/kg).

Future Research Directions

  • Synthetic Optimization: Develop regioselective methylation protocols.

  • Target Identification: Screen against kinase libraries to identify molecular targets.

  • Formulation Studies: Improve aqueous solubility via nanoparticle encapsulation.

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